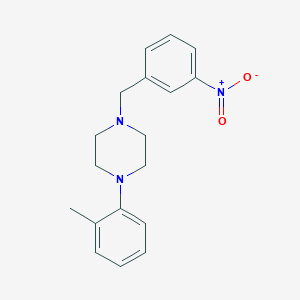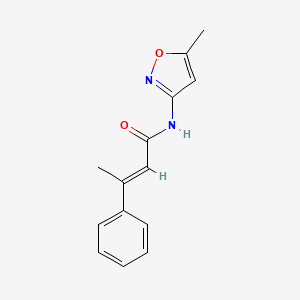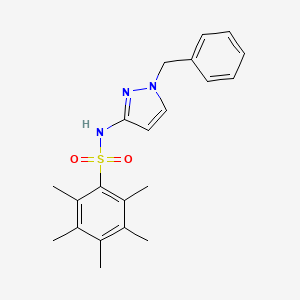
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as BPB, is a chemical compound that has been studied for its potential use in scientific research. BPB is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its inhibitory effect on CAIX by binding to the enzyme's active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance within the tumor cell, leading to a decrease in cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on CAIX, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the proteasome, an enzyme involved in protein degradation. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is the development of this compound-based cancer treatments. This compound has shown promising results in preclinical studies as a selective CAIX inhibitor, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound's effects on other carbonic anhydrase isoforms and the proteasome suggest that it may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of this compound for use in clinical settings.
In conclusion, this compound is a promising compound that has been studied for its potential uses in scientific research. Its inhibitory effect on CAIX and other enzymes, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new cancer treatments. Further research is needed to explore its potential applications in other diseases and to optimize its use in clinical settings.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many tumor cells. This compound has been shown to effectively inhibit CAIX activity, making it a promising compound for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)23-20-11-12-24(22-20)13-19-9-7-6-8-10-19/h6-12H,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYDUEZEUDZWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
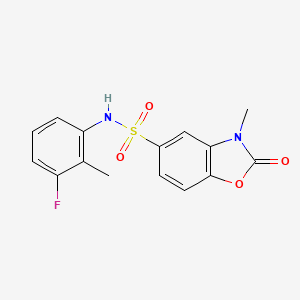
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
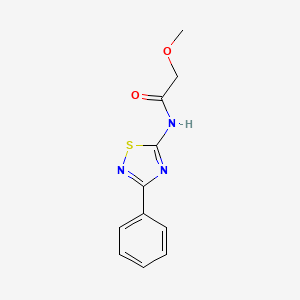
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

